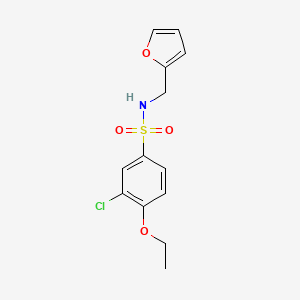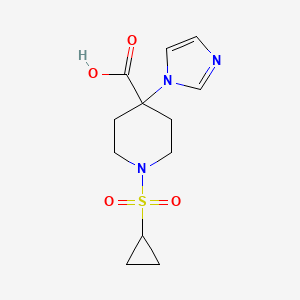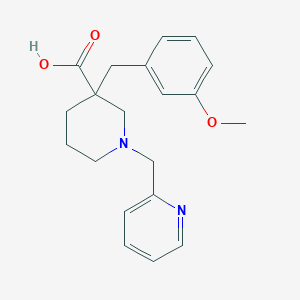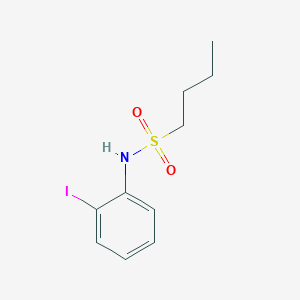![molecular formula C17H22FN3O3 B5495335 N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
作用機序
The mechanism of action of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves the inhibition of various kinases, including BTK, which is involved in B-cell receptor signaling. The compound binds to the ATP-binding site of the kinase, leading to the inhibition of its activity. This inhibition leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been found to have significant biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell malignancies. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its high potency and selectivity for BTK inhibition, which makes it an ideal candidate for the treatment of B-cell malignancies. Additionally, the compound has shown promising results in the treatment of various inflammatory diseases, making it a potential candidate for the development of novel therapeutics.
The limitations of using N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide in lab experiments include its limited solubility in water, which can make it challenging to use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects, which can limit its clinical applications.
将来の方向性
There are several future directions for the study of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide. These include the development of novel formulations that can improve its solubility and bioavailability, the study of its potential side effects, and the exploration of its potential applications in other fields, such as neurology and infectious diseases. Additionally, the compound can be used as a tool to study the role of BTK in various diseases, which can lead to the development of novel therapeutics.
合成法
The synthesis of N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide involves a multi-step process that includes the reaction of 2-fluoro-4-methoxybenzaldehyde with piperazine, followed by the addition of cyclopropylcarbonyl chloride and acetic anhydride. The final product is obtained after purification and isolation steps.
科学的研究の応用
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied for its potential applications in various fields, including cancer research, immunology, and inflammation. The compound has been found to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. This inhibition has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia.
特性
IUPAC Name |
N-cyclopropyl-2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-24-13-5-2-11(14(18)8-13)10-21-7-6-19-17(23)15(21)9-16(22)20-12-3-4-12/h2,5,8,12,15H,3-4,6-7,9-10H2,1H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAXSQOOVZUKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NC3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)

![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)

![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)

![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)
![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)